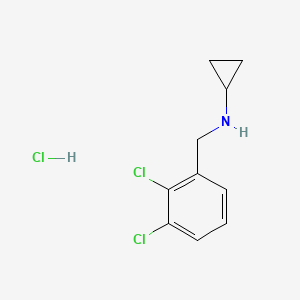

N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride

描述

N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C10H12Cl3N and its molecular weight is 252.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C10H11Cl2N·HCl

- Molecular Weight : 232.56 g/mol

- Hazard Classification :

The biological activity of this compound is influenced by its structural characteristics. The cyclopropanamine moiety is known to interact with various biological targets, including receptors and enzymes, which can lead to diverse pharmacological effects.

- Antimalarial Activity : Recent studies have explored cyclopropyl carboxamides that target mitochondrial proteins in Plasmodium falciparum. These compounds exhibit potent activity against the asexual stage of the parasite, with EC50 values as low as 40 nM, while showing minimal cytotoxicity to human cells . This suggests potential for this compound as an antimalarial agent.

- Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit kinase activity, which is crucial in various disease states including cancer. The structure-activity relationship studies indicate that modifications to the cyclopropyl group significantly affect potency and selectivity against different kinases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Modifications on the benzyl group and the cyclopropyl ring can lead to significant changes in biological activity. For instance, replacing the dichloro substituents with other halogens or functional groups often results in decreased potency .

- Ring Size Variations : Alterations in ring size from cyclopropyl to larger cyclic structures such as cyclobutyl or cyclopentyl have shown a marked reduction in activity, emphasizing the importance of the cyclopropane configuration for maintaining efficacy .

Antimalarial Efficacy

A study conducted on a series of cyclopropyl carboxamides demonstrated their efficacy against P. falciparum through both in vitro assays and in vivo models. The compound WJM280 was identified as a frontrunner with high potency and low toxicity .

| Compound | EC50 (nM) | Cytotoxicity | Target |

|---|---|---|---|

| WJM280 | 40 | Low | Cytochrome b |

| Control | >1000 | High | Non-specific |

Kinase Inhibition Studies

In another study focused on kinase inhibitors, a related compound exhibited IC50 values in the low nanomolar range against specific kinases involved in cancer progression. This highlights the potential therapeutic applications of this compound in oncology .

科学研究应用

Pharmaceutical Applications

N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride has been identified as a significant intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a role in the preparation of ticagrelor, an antiplatelet medication used to reduce the risk of thrombotic cardiovascular events such as heart attacks and strokes. Ticagrelor acts as a reversible antagonist of the P2Y12 receptor, inhibiting platelet aggregation effectively .

Case Study: Ticagrelor Synthesis

- Compound : this compound

- Use : Intermediate for ticagrelor synthesis

- Mechanism : P2Y12 receptor antagonism

- Clinical Application : Treatment of acute coronary syndrome and prevention of thrombotic events

Synthesis Techniques

The synthesis of this compound involves various organic reactions that enhance its yield and purity. The compound can be synthesized through cyclopropanation reactions that utilize environmentally friendly reagents. Recent advancements in synthetic methodologies have focused on optimizing the reaction conditions to improve the efficiency and scalability of its production .

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | Cyclopropanation of appropriate alkenes using dichlorobenzyl derivatives |

| 2 | Isolation of the hydrochloride salt form for enhanced stability |

| 3 | Characterization using techniques like X-ray diffraction to confirm crystallinity |

Research indicates that this compound exhibits significant biological activity beyond its role as a ticagrelor precursor. Studies have explored its potential as an inhibitor for various enzymes, including lysine-specific demethylase (LSD1), which is implicated in cancer progression and other diseases .

- Enzyme Inhibition : Modulation of LSD1 activity

- Potential Uses : Cancer therapy and treatment of diseases related to epigenetic regulation

Future Directions in Research

The ongoing exploration of this compound's properties may lead to new therapeutic applications. Researchers are investigating its efficacy against drug-resistant strains in diseases like malaria and its potential as a scaffold for developing novel therapeutic agents targeting various biological pathways .

Research Opportunities

- Investigating anti-malarial properties against Plasmodium falciparum

- Developing derivatives with enhanced selectivity and potency against specific targets

- Exploring its role in combination therapies for improved clinical outcomes

属性

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8;/h1-3,8,13H,4-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGVXVWMSBMJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C(=CC=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978133 | |

| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625437-42-5 | |

| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。